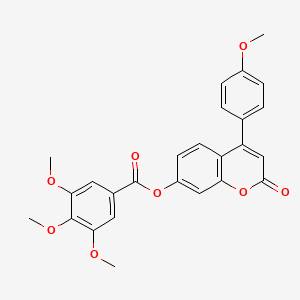
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that combines a chromenone core with a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Esterification: The chromenone derivative is then esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the chromenone core can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the process.
Material Science: Its unique structural properties make it suitable for use in organic electronics and photonics.
Biology and Medicine:
Anticancer Agents: The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes and pathways.
Antimicrobial Activity: It exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for new antimicrobial agents.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a pesticide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. For instance, it can inhibit tubulin polymerization, disrupting cell division in cancer cells. It may also interact with microbial enzymes, leading to the inhibition of pathogen growth.
Molecular Targets and Pathways:
Tubulin: Inhibition of microtubule formation.
Enzymes: Inhibition of key enzymes in microbial and cancer cell metabolism.
Comparison with Similar Compounds
4-Hydroxycoumarin Derivatives: Similar in structure but differ in the substitution pattern, affecting their bioactivity.
Trimethoxyphenyl Compounds: Share the trimethoxyphenyl moiety but differ in the core structure, leading to variations in their pharmacological profiles.
Uniqueness: 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its combined chromenone and trimethoxybenzoate structure, which imparts unique electronic and steric properties, enhancing its reactivity and bioactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-7-5-15(6-8-17)20-14-24(27)34-21-13-18(9-10-19(20)21)33-26(28)16-11-22(30-2)25(32-4)23(12-16)31-3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJMOFPYFLEQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4713227.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4713233.png)
![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3-PHENYL-1-PROPANONE](/img/structure/B4713246.png)
![methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4713251.png)
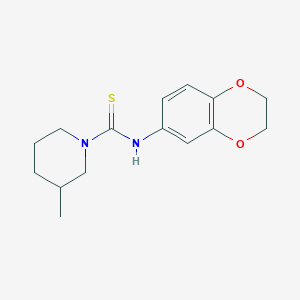
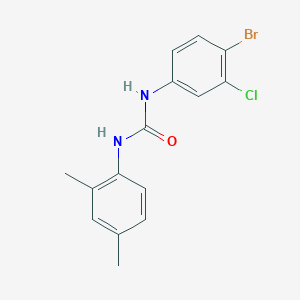
![4-[(3-METHOXYPHENOXY)METHYL]-N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B4713263.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4713270.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4713290.png)
![5-[({2-[4-(4-CHLOROBENZOYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4713300.png)
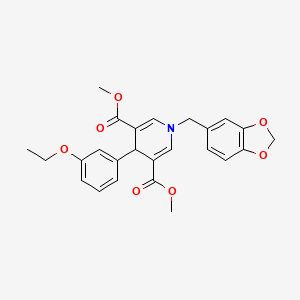
![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)
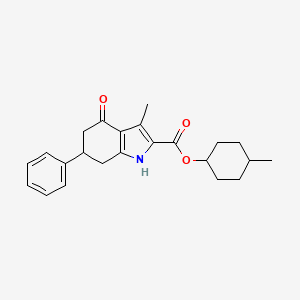
![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)
